molecular formula C18H17FN2O2 B118511 Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 140640-91-1

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Katalognummer B118511
CAS-Nummer: 140640-91-1
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: BLBRGOAYSNAIDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate, also known as MMPIP, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which plays a crucial role in regulating synaptic transmission and plasticity in the brain. In

Wirkmechanismus

MGluR7 is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It plays a crucial role in regulating synaptic transmission and plasticity by modulating the release of glutamate, the primary excitatory neurotransmitter in the brain. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate selectively binds to and blocks the activity of mGluR7, leading to a decrease in glutamate release and subsequent modulation of synaptic transmission.

Biochemische Und Physiologische Effekte

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to decrease anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has also been shown to have antidepressant-like effects and to improve cognitive function in animal models of depression. In addition, Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been shown to reduce pain sensitivity in animal models, suggesting its potential as an analgesic agent.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has several advantages for use in lab experiments. It is a highly selective antagonist of mGluR7, which allows for specific modulation of glutamate neurotransmission. It is also relatively stable and has a long half-life, making it suitable for in vivo studies. However, there are also limitations to its use. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has low aqueous solubility, which can limit its bioavailability and require the use of solvents. It also has limited oral bioavailability, which may require alternative administration routes for in vivo studies.

Zukünftige Richtungen

There are several future directions for research on Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate. One area of interest is the potential use of Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate in the treatment of drug addiction. Preclinical studies have shown that Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate can reduce drug-seeking behavior in animal models of addiction, indicating its potential as a therapeutic agent. Another area of interest is the potential use of Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate in the treatment of neurodegenerative disorders such as Alzheimer's disease. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential as a disease-modifying agent. Further research is needed to fully understand the therapeutic potential of Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate in these and other neurological disorders.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been extensively studied for its potential therapeutic applications in neurological disorders such as anxiety, depression, and schizophrenia. The selective antagonism of mGluR7 by Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been shown to modulate glutamate neurotransmission, which is implicated in the pathophysiology of these disorders. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has also been investigated for its potential use in the treatment of drug addiction and pain management.

Eigenschaften

CAS-Nummer

140640-91-1

Produktname

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Molekularformel

C18H17FN2O2

Molekulargewicht

312.3 g/mol

IUPAC-Name

methyl 4-(4-fluorophenyl)-6-propan-2-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C18H17FN2O2/c1-10(2)16-15(18(22)23-3)14(11-4-6-12(19)7-5-11)13-8-9-20-17(13)21-16/h4-10H,1-3H3,(H,20,21)

InChI-Schlüssel

BLBRGOAYSNAIDU-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)C(=O)OC

Kanonische SMILES

CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)C(=O)OC

Synonyme

METHYL 4-(4-FLUOROPHENYL)-6-ISOPROPYL-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLATE

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

23.9 g (55 mmol) of a mixture of methoxymethyltriphenylphosphonium bromide and sodium amide are covered with a layer of 145 ml of anhydrous tetrahydrofuran and the mixture is stirred vigorously for 15 min. 17.4 g (55 mmol) of the compound from Example V are added to 145 ml of tetrahydrofuran and the mixture is stirred at room temperature for 1 h. A further 23.9 g (55 mmol) of methoxymethyltriphenylphosphonium bromide/sodium amide are added and the mixture is stirred at room temperature for 60 min. 185 ml (1.11 mol) of 6 M hydrochloric acid are added, and the mixture is heated to reflux for 1 h and cooled. It is neutralized using 5 M sodium hydroxide solution and the phases are separated. The aqueous phase is extracted twice with ethyl acetate, and the combined organic phases are washed with saturated sodium chloride solution, dried over sodium sulphate and concentrated to dryness. The residue which remains is dissolved in dichloromethane and added to a glass frit (porosity 3) which contains 450 g of silica gel 230-400 mesh. The mixture is eluted without sucking dry using a gradient of petroleum ether/ethyl acetate of 4:1 to 2:1. The eluate is concentrated to dryness in vacuo and the residue is thoroughly stirred in a mixture of ether/petroleum ether. Yield: 13.8 g (80% of theory) of colorless crystals M.p.: 187° C.
[Compound]
Name
mixture
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
compound
Quantity
17.4 g
Type
reactant
Reaction Step Four
Quantity
145 mL
Type
solvent
Reaction Step Four
Name
methoxymethyltriphenylphosphonium bromide sodium amide
Quantity
23.9 g
Type
reactant
Reaction Step Five
Quantity
185 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
145 mL
Type
solvent
Reaction Step Eight

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.